![molecular formula C29H49N13O7S B137092 Neuropeptide Y (32-36) amide, cys- CAS No. 132880-12-7](/img/structure/B137092.png)
Neuropeptide Y (32-36) amide, cys-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuropeptide Y (32-36) amide, cys- is a small peptide that has been found to play a crucial role in various physiological and pathological processes. It belongs to the neuropeptide Y family, which is known to regulate various functions in the central and peripheral nervous systems.
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has been extensively studied for its role in various physiological and pathological processes. It has been found to play a crucial role in the regulation of food intake, energy homeostasis, anxiety, and stress response. Moreover, it has been implicated in the pathogenesis of various disorders, including obesity, diabetes, and cardiovascular diseases.
Wirkmechanismus
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- exerts its biological effects by binding to the neuropeptide Y receptor subtype Y2 (NPY2R). Upon binding, it activates various signaling pathways, including the G-protein-coupled receptor (GPCR) pathway and the phospholipase C (PLC) pathway. The activation of these pathways leads to the modulation of various physiological processes, including food intake, energy homeostasis, and stress response.
Biochemical and Physiological Effects:
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has been found to exert various biochemical and physiological effects. It has been shown to increase food intake and promote weight gain by stimulating the release of the orexigenic hormone ghrelin. Moreover, it has been found to regulate energy homeostasis by modulating the activity of various metabolic pathways, including glucose and lipid metabolism. Additionally, it has been implicated in the modulation of anxiety and stress response by regulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Vorteile Und Einschränkungen Für Laborexperimente
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized using SPPS. Moreover, it has a high affinity for the NPY2R and can be used as a potent agonist for in vitro and in vivo studies. However, its use in lab experiments is limited by its high cost and low solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has several potential future directions for research. It can be used as a therapeutic target for the treatment of various disorders, including obesity, diabetes, and cardiovascular diseases. Moreover, it can be used as a tool for the identification of novel drugs targeting the NPY2R. Furthermore, it can be used as a biomarker for the diagnosis and prognosis of various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- is a small peptide that has been found to play a crucial role in various physiological and pathological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to fully understand the potential therapeutic applications of neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys-.
Synthesemethoden
Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the stepwise addition of protected amino acids to the growing peptide chain, followed by deprotection and cleavage from the resin. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Eigenschaften
CAS-Nummer |
132880-12-7 |
---|---|
Molekularformel |
C29H49N13O7S |
Molekulargewicht |
723.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C29H49N13O7S/c30-17(14-50)24(46)39-18(3-1-11-37-28(33)34)25(47)41-20(9-10-22(31)44)27(49)40-19(4-2-12-38-29(35)36)26(48)42-21(23(32)45)13-15-5-7-16(43)8-6-15/h5-8,17-21,43,50H,1-4,9-14,30H2,(H2,31,44)(H2,32,45)(H,39,46)(H,40,49)(H,41,47)(H,42,48)(H4,33,34,37)(H4,35,36,38)/t17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
SORPHVHNJWPWKB-SXYSDOLCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)O |
Andere CAS-Nummern |
132880-12-7 |
Sequenz |
CRQRY |
Synonyme |
Cys-Arg-Gln-Arg-Tyr-NH2 Cys-neuropeptide Y (32-36) amide Cys-NPY (32-36)-amide neuropeptide Y (32-36) amide, Cys- neuropeptide Y (32-36)-NH2, cysteine- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.